

An In-depth Technical Guide to 9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Hexadecenyl acetate

Cat. No.: B013443

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9-Hexadecenyl acetate**, a significant long-chain unsaturated ester with crucial roles in chemical ecology. The document details its chemical identity, physicochemical properties, synthesis, and analytical protocols, as well as its biological significance, particularly as an insect sex pheromone.

Chemical Identity and Physicochemical Properties

9-Hexadecenyl acetate exists as two primary geometric isomers, (E) and (Z), each with distinct CAS numbers and biological activities.

Table 1: Chemical Identifiers for **9-Hexadecenyl Acetate** Isomers

Identifier	(E)-9-Hexadecenyl acetate	(Z)-9-Hexadecenyl acetate
Systematic Name	[(E)-hexadec-9-enyl] acetate	[(Z)-hexadec-9-enyl] acetate
CAS Number	56218-69-0[1][2][3]	34010-20-3[4][5][6]
Molecular Formula	C ₁₈ H ₃₄ O ₂ [1][2]	C ₁₈ H ₃₄ O ₂ [4][5]
Molecular Weight	282.5 g/mol [1][2]	282.46 g/mol [6]
Synonyms	trans-9-Hexadecenyl acetate, 9E-Hexadecenyl acetate	cis-9-Hexadecenyl acetate, 9Z- Hexadecenyl acetate[4][5]

Table 2: Physicochemical Properties of **9-Hexadecenyl Acetate**

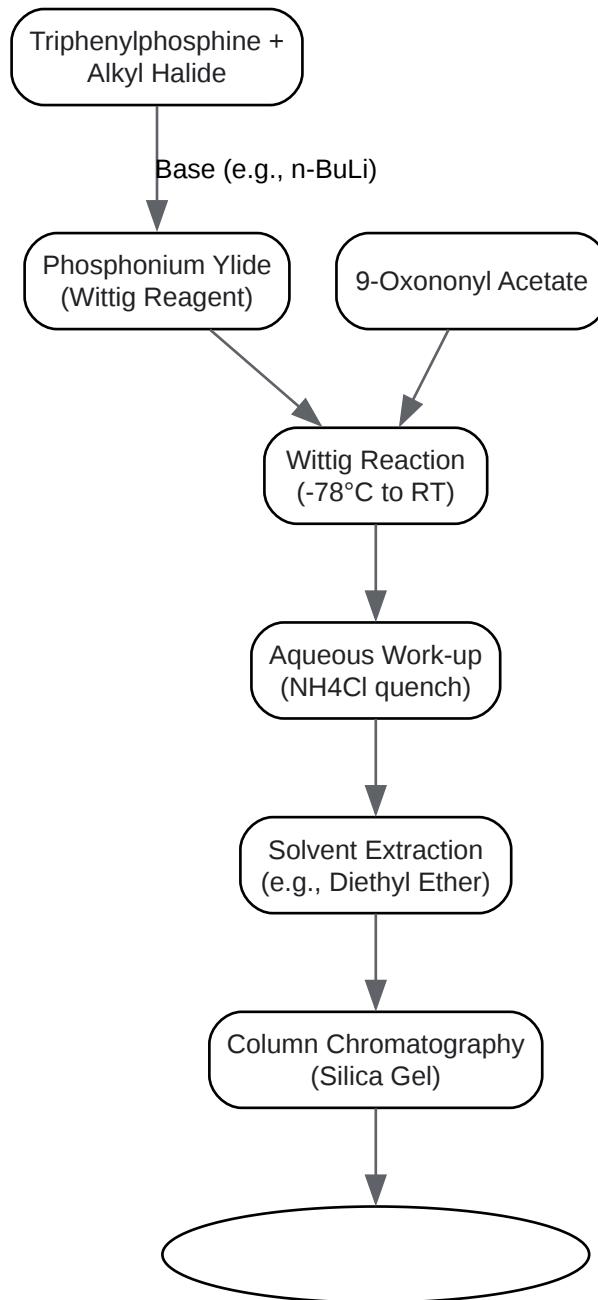
Property	(E)-Isomer Value	(Z)-Isomer Value	Notes
Appearance	Colorless to pale yellow liquid ^[1]	-	
Boiling Point	High (not explicitly available) ^[1]	-	Expected to be high due to molecular weight.
Solubility	Insoluble in water, soluble in organic solvents ^[1]	-	Typical for long-chain esters.
XLogP3	6.8 ^[1]	-	A measure of lipophilicity.

Experimental Protocols

This protocol outlines a general synthetic route to (E)-alkenyl acetates.

1. Preparation of the Phosphonium Ylide (Wittig Reagent):

- A suitable phosphonium salt is prepared by reacting triphenylphosphine with an appropriate alkyl halide (e.g., a C7 halide).
- The phosphonium salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium amide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere to form the ylide.


2. Wittig Reaction:

- The aldehyde partner (e.g., 9-oxononyl acetate) is added to the ylide solution at a low temperature (e.g., -78 °C to 0 °C).^[1]
- The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

- The reaction is quenched with a saturated aqueous solution of ammonium chloride.[\[1\]](#)
- The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate.[\[1\]](#)
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[\[1\]](#)
- The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[\[1\]](#)

Synthesis Workflow for (E)-9-Hexadecenyl Acetate

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **(E)-9-Hexadecenyl acetate**.

This protocol is suitable for the identification and quantification of **9-Hexadecenyl acetate**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.

GC Parameters:

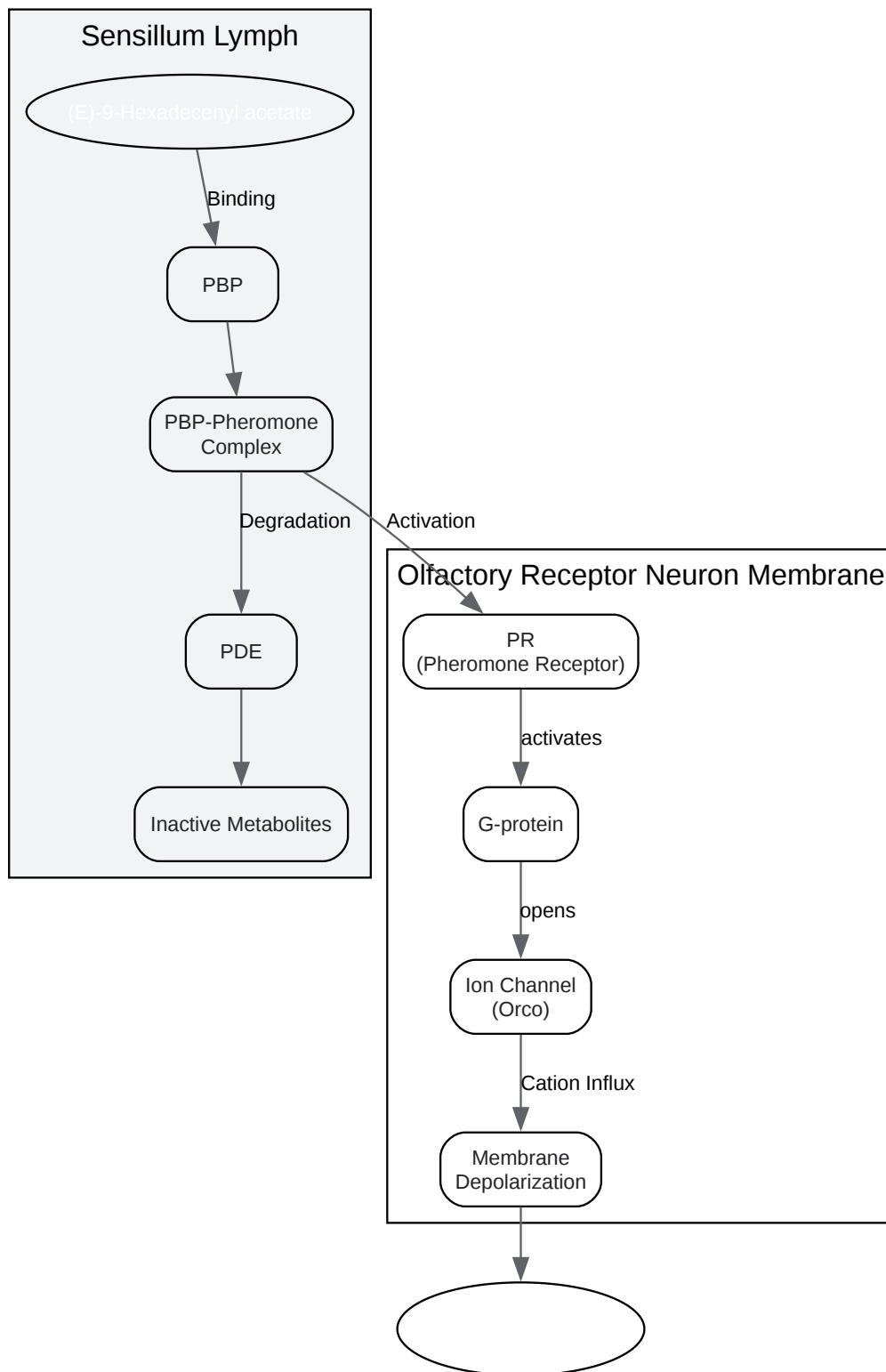
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).[1]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
- Oven Temperature Program:
 - Initial temperature: 60-100°C, hold for a few minutes.
 - Ramp: 10-20°C/min to a final temperature of 250-280°C, hold for several minutes.[1]
- Injector Temperature: 250°C.[1]

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
- Mass Range: m/z 40-500.[1]
- Ion Source Temperature: 230°C.[1]
- Transfer Line Temperature: 280°C.[1]

Identification:

- The identification of **9-Hexadecenyl acetate** is confirmed by comparing its retention time and mass spectrum with an authentic standard and with entries in mass spectral libraries (e.g., NIST).[1]


Biological Significance and Signaling Pathway

9-Hexadecenyl acetate, particularly the (E)-isomer, functions as a sex pheromone in many species of Lepidoptera (moths and butterflies).[1] The female releases a specific blend of pheromones, which the male detects with high sensitivity and specificity using its antennae.[1]

Olfactory Signaling Pathway in Moths:

- Binding: The pheromone molecule enters the sensillum lymph through pores in the cuticle of the antenna and binds to a Pheromone-Binding Protein (PBP).
- Transport: The PBP transports the lipophilic pheromone across the aqueous sensillum lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN).
- Receptor Activation: The PBP-pheromone complex interacts with a specific Pheromone Receptor (PR), a seven-transmembrane domain protein on the ORN membrane, causing a conformational change in the PR.[\[1\]](#)
- Signal Transduction: This activation initiates an intracellular signaling cascade, often involving G-proteins, which leads to the opening of ion channels (co-receptor Orco).
- Depolarization: The influx of cations depolarizes the ORN membrane, generating an action potential.
- Signal to Brain: The action potential is transmitted to the antennal lobe of the brain, where the information is processed, leading to a behavioral response in the male moth.
- Signal Termination: The pheromone is rapidly degraded by Pheromone-Degrading Enzymes (PDEs) in the sensillum lymph to ensure the temporal resolution of the signal.

Olfactory Signaling Pathway for Pheromone Reception

[Click to download full resolution via product page](#)

The olfactory signaling pathway for pheromone reception in moths.

Applications in Research and Drug Development

While **9-Hexadecenyl acetate** itself is primarily studied in the context of chemical ecology and pest management, the principles of its synthesis, controlled release, and interaction with biological receptors are relevant to drug development.

- Pest Management: It is a key component in mating disruption and attract-and-kill strategies for agricultural pests.[\[1\]](#)
- Controlled Release Formulations: Research into microencapsulation techniques for the controlled release of this volatile compound provides valuable insights for the formulation of drugs with similar physicochemical properties.[\[7\]](#) For instance, polyurea microencapsulation via interfacial polymerization is an effective method for creating controlled-release formulations.[\[7\]](#)
- Model for Receptor-Ligand Interactions: The high specificity of pheromone receptors makes them an excellent model system for studying receptor-ligand interactions, which is a fundamental aspect of drug design.
- Organic Synthesis: The synthetic routes developed for pheromones contribute to the broader field of organic synthesis, which is central to the discovery of new drugs.[\[8\]](#)

Table 3: Representative Data for Controlled-Release Formulation

Parameter	Method	Typical Value	Unit
Particle Size (Mean Diameter)	Laser Diffraction / SEM	10 - 100	µm
Morphology	Scanning Electron Microscopy (SEM)	Spherical with a dense shell	-
Encapsulation Efficiency	Gas Chromatography (GC)	> 90	%
Pheromone Loading	Gas Chromatography (GC)	20 - 40	% (w/w)

Note: Data is based on studies of pheromones encapsulated in polyurea.[\[7\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. bangchemicals.com [bangchemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Z-9-Hexadecen-1-ol acetate | C18H34O2 | CID 5363285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 9-Hexadecenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b013443#9-hexadecenyl-acetate-cas-number\]](https://www.benchchem.com/product/b013443#9-hexadecenyl-acetate-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com